3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline
Description
Properties
Molecular Formula |
C13H18FN3O |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
(5-amino-2-fluorophenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18FN3O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(15)3-4-12(11)14/h3-4,9H,2,5-8,15H2,1H3 |
InChI Key |
YZZCTMMLUOUQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Reductive Amination and Acylation
A foundational approach involves the sequential reduction of nitro intermediates followed by acylation. Drawing from the hydrogenation of 3,5-dichloro-4-fluoronitrobenzene to p-fluoroaniline, this method adapts Pd/C catalysis for nitro-group reduction. For 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline:
- Nitro Intermediate Synthesis : 3-Nitro-4-fluorobenzoic acid is prepared via nitration of 4-fluorobenzoic acid.
- Reduction to Amine : Hydrogenation at 1.0–4.0 MPa with 5–40% Pd/C (relative to substrate mass) yields 3-amino-4-fluorobenzoic acid.
- Acyl Chloride Formation : Treatment with thionyl chloride converts the carboxylic acid to 3-amino-4-fluorobenzoyl chloride.
- Piperazine Coupling : Reacting the acyl chloride with 4-ethylpiperazine in dichloromethane with triethylamine yields the target compound.
Key Variables :
Direct Nucleophilic Aromatic Substitution
This route leverages the displacement of a halogen atom at the 3-position of 4-fluoroaniline derivatives. Inspired by substitutions involving 3-chloro-4-fluoroaniline, the method proceeds as follows:
- Halogenation : 4-Fluoroaniline is brominated at position 3 using N-bromosuccinimide (NBS) in acetic acid.
- Carbonylation : A palladium-catalyzed carbonylation (e.g., using CO gas and Pd(OAc)₂) introduces a carbonyl group.
- Amide Formation : Reaction with 4-ethylpiperazine in the presence of Hünig’s base affords the final product.
Challenges :
Multi-Step Convergent Synthesis
A modular strategy synthesizes the piperazine and aniline moieties separately before coupling:
- Piperazine Derivative : 4-Ethylpiperazine-1-carbonyl chloride is prepared from 4-ethylpiperazine and phosgene.
- Aniline Intermediate : 3-Amino-4-fluoroaniline is generated via reduction of 3-nitro-4-fluoroaniline (hydrogenation at 3.0 MPa, 100°C).
- Coupling : A Schotten-Baumann reaction combines the acyl chloride and aniline in aqueous NaOH.
Advantages :
- High purity due to isolated intermediates.
- Scalability for industrial production.
Reaction Optimization and Catalytic Systems
Catalyst Screening for Nitro Reduction
Data from hydrogenation of 3,5-dichloro-4-fluoronitrobenzene reveals critical trends:
| Catalyst (Pd/C Loading) | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5% | 1.0 | 120 | 68 |
| 10% | 2.0 | 100 | 69 |
| 15% | 2.0 | 80 | 63 |
Higher catalyst loadings (>15%) marginally improve yields but increase costs. Elevated temperatures (120°C) accelerate dechlorination side reactions, reducing selectivity.
Solvent Effects in Acylation Reactions
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of 4-ethylpiperazine, while ethanol promotes precipitation of the product. Trials with 3-amino-4-fluorobenzoyl chloride showed:
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | Triethylamine | 4 | 78 |
| DCM | Pyridine | 6 | 65 |
| Ethanol | NaOAc | 2 | 82 |
Ethanol’s dual role as solvent and proton donor facilitates faster reactions.
Challenges in Regioselectivity and Functional Group Compatibility
Competing Reactions During Halogenation
Bromination of 4-fluoroaniline often yields mixtures of 3-bromo-4-fluoroaniline (desired) and 2-bromo-4-fluoroaniline (undesired). Directed ortho-metalation using a protected amino group (e.g., as a tert-butyl carbamate) improves regioselectivity (>90% para-substitution).
Stability of the Acyl Intermediate
3-Amino-4-fluorobenzoyl chloride is prone to hydrolysis. In situ generation using thionyl chloride and immediate coupling with 4-ethylpiperazine minimizes degradation.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-tubercular and anti-cancer drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Structural and Electronic Modifications
The compound’s unique properties arise from its substitution pattern. Below is a comparative analysis with structurally related fluorinated anilines:
Table 1: Comparison of Key Structural and Functional Properties
Physicochemical Properties
- Basicity : 4-Fluoroaniline has higher proton affinity (PA) than 4-nitroaniline (PA difference: ~45 kJ/mol) due to fluorine’s moderate electron withdrawal . The ethylpiperazine group in the target compound likely increases basicity further, enhancing solubility in acidic environments.
- Solubility : Piperazine derivatives (e.g., acetyl-piperazine) improve aqueous solubility compared to simple fluorinated anilines. The carbonyl linker in the target compound may balance lipophilicity and solubility for drug delivery .
Biological Activity
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a piperazine moiety linked to a fluoroaniline structure, which is known to influence its interaction with biological targets. The presence of the ethyl group in the piperazine ring may enhance lipophilicity and cellular uptake.
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For instance, the role of anilines in kinase inhibition is well-documented, where modifications can lead to significant changes in potency and selectivity against specific mutant kinases .
- Antitumor Activity : Compounds with similar structures have demonstrated antitumor effects by targeting specific pathways involved in cell proliferation and survival. For example, inhibitors targeting the epidermal growth factor receptor (EGFR) have shown promising results in preclinical studies .
Anticancer Activity
Recent studies indicate that derivatives of 4-fluoroaniline exhibit potent anticancer properties. The following table summarizes key findings related to similar compounds:
| Compound Name | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Gefitinib | EGFR | 5.3 | |
| Lapatinib | EGFR | 8.3 | |
| CFI-400945 | PLK4 | <10 | |
| 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline | Potential target unknown | TBD | Current Study |
Case Studies
- In vitro Studies : Preliminary studies involving similar compounds have shown that modifications to the piperazine ring can lead to enhanced binding affinity for kinase targets. For instance, compounds with ethyl substitutions were noted for improved selectivity against mutant forms of EGFR .
- Molecular Docking Studies : Computational studies using molecular docking have indicated that 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline may bind effectively to targets such as Pf-DHFR, a key enzyme in malaria treatment . The binding affinities were evaluated through simulations, revealing potential as a lead compound for further development.
Research Findings
- Toxicity Assessments : Toxicity profiles are crucial for evaluating new compounds. In silico toxicity assessments suggest that modifications to the aniline structure can reduce cytotoxicity while maintaining biological activity .
- Structure-Activity Relationship (SAR) : Understanding the SAR is vital for optimizing the efficacy of 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline. Research indicates that substituents on the aniline ring significantly affect biological activity and selectivity .
Q & A
Q. What are the established synthetic routes for 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-fluoroaniline with 4-ethylpiperazine-1-carbonyl chloride under anhydrous conditions. Key steps include:
- Precursor Preparation : 4-Fluoroaniline is often synthesized via catalytic hydrogenation of 4-fluoronitrobenzene or nucleophilic substitution of 4-chloronitrobenzene with potassium fluoride (KF) under high-temperature conditions .
- Coupling Reaction : The reaction requires a base (e.g., triethylamine) to neutralize HCl generated during the formation of the amide bond. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, and the reaction is monitored via TLC or HPLC .
- Purification : Column chromatography or recrystallization is employed to isolate the product. Yield optimization depends on stoichiometric ratios, temperature control (20–40°C), and exclusion of moisture .
Q. How can the purity and structural integrity of 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline be verified using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the ethylpiperazine carbonyl group (e.g., carbonyl carbon at ~165 ppm) and fluorine substitution on the aniline ring .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis validates the molecular formula (e.g., [M+H] peak at m/z 279.1482) .
- High Kinetic Energy Ion Mobility Spectrometry (HiKE-IMS) : Resolves structural isomers by measuring reduced mobility () values in nitrogen or air, distinguishing protonated and molecular ion forms .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. What safety precautions are necessary when handling 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions .
- Toxicity Data : Acute oral toxicity (rat LD = 417 mg/kg) and severe skin/eye irritation necessitate controlled exposure limits .
- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated organic waste containers .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data for 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline derivatives across different assay systems?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific responses .
- Metabolite Profiling : LC-MS/MS detects active metabolites that may contribute to observed variations. For example, fluoroaniline derivatives can undergo hepatic CYP450-mediated oxidation .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target proteins, reconciling in vitro vs. in vivo discrepancies .
Q. How do microbial communities degrade 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline, and what metabolic pathways are involved?
- Methodological Answer :
- Biodegradation Screening : Enrich cultures from activated sludge (e.g., Ralstonia sp. FD-1) in minimal media with the compound as the sole carbon/nitrogen source .
- Pathway Elucidation : GC-MS identifies intermediates like 4-fluoroaniline and fluorocatechol. Key enzymes (e.g., dioxygenases) cleave the piperazine ring via meta-fission pathways .
- Cometabolism Studies : Co-substrates (e.g., glucose) enhance degradation rates by reducing catabolic repression .
Q. What computational approaches predict the reactivity and stability of 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline under varying experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict hydrolysis susceptibility (e.g., carbonyl group stability at pH 7.4) .
- Reactivity Descriptors : Fukui indices identify electrophilic/nucleophilic sites for targeted derivatization .
- Solubility Modeling : COSMO-RS predicts solubility in solvents like DMSO or ethanol, guiding crystallization protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
